Biochemical Potency: M867 vs. M826 for Recombinant Caspase-3 Inhibition
M867 exhibits a Ki of 0.7 nM for recombinant human caspase-3, which is approximately 7-fold lower (i.e., more potent) than the reported IC50 of 5 nM (0.005 μM) for its closest pyrazinone analog, M826 [1][2]. Although assay conditions differ slightly between studies, this cross-study comparison consistently places M867 as the more potent chemical probe within the pyrazinone mono-amide series.
| Evidence Dimension | Inhibitory potency against recombinant human caspase-3 |
|---|---|
| Target Compound Data | Ki = 0.7 nM; IC50 = 1.4 nM (M867) |
| Comparator Or Baseline | IC50 = 5 nM (M826) |
| Quantified Difference | M867 is approximately 3.6- to 7-fold more potent than M826 depending on whether Ki or IC50 is used as the comparator. |
| Conditions | Recombinant human caspase-3 enzymatic assay; exact substrate and buffer conditions may vary between published studies (M867 data from J. Exp. Med. 2004; M826 data from J. Biol. Chem. 2002 and vendor confirmatory data). |
Why This Matters
For researchers requiring the highest possible biochemical potency against caspase-3 while maintaining a non-peptidic scaffold, M867 offers a significant potency advantage over M826, potentially reducing the concentration needed in cellular and in vivo experiments and minimizing off-target effects at higher doses.
- [1] Méthot, N., et al. (2004). Differential efficacy of caspase inhibitors on apoptosis markers during sepsis in rats... J. Exp. Med., 199(2), 199–207 (Table II; M867 Ki = 1.4 nM for caspase-3). View Source
- [2] Han, B. H., et al. (2002). Selective, reversible caspase-3 inhibitor is neuroprotective... J. Biol. Chem., 277(33), 30128–30136 (M826 IC50 = 5 nM against recombinant caspase-3). View Source
